molecular formula C23H26O8 B12444638 (2R)-2-[(4R,5R)-5-[(1R)-2-(benzoyloxy)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl benzoate

(2R)-2-[(4R,5R)-5-[(1R)-2-(benzoyloxy)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl benzoate

Cat. No.: B12444638
M. Wt: 430.4 g/mol
InChI Key: PBBWGCYLZSQEET-UAFMIMERSA-N
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Description

(2R)-2-[(4R,5R)-5-[(1R)-2-(benzoyloxy)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a dioxolane ring, a benzoate ester, and multiple hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(4R,5R)-5-[(1R)-2-(benzoyloxy)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl benzoate typically involves multiple steps. One common method includes the protection of hydroxyl groups, formation of the dioxolane ring, and esterification with benzoic acid. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with continuous monitoring of reaction parameters. The use of automated systems for temperature, pressure, and pH control is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its hydroxyl and ester groups make it suitable for labeling and tracking in biological systems.

Medicine

In medicine, this compound has potential applications as a drug intermediate. Its ability to undergo various chemical transformations makes it a versatile precursor for synthesizing pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2-[(4R,5R)-5-[(1R)-2-(benzoyloxy)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl benzoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The dioxolane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R)-2-[(4R,5R)-5-[(1R)-2-(benzoyloxy)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl benzoate apart is its combination of hydroxyl, ester, and dioxolane groups. This unique structure allows for diverse chemical reactions and applications, making it a valuable compound in various fields.

Properties

Molecular Formula

C23H26O8

Molecular Weight

430.4 g/mol

IUPAC Name

[(2R)-2-[(4R,5R)-5-[(1R)-2-benzoyloxy-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl] benzoate

InChI

InChI=1S/C23H26O8/c1-23(2)30-19(17(24)13-28-21(26)15-9-5-3-6-10-15)20(31-23)18(25)14-29-22(27)16-11-7-4-8-12-16/h3-12,17-20,24-25H,13-14H2,1-2H3/t17-,18-,19-,20-/m1/s1

InChI Key

PBBWGCYLZSQEET-UAFMIMERSA-N

Isomeric SMILES

CC1(O[C@@H]([C@H](O1)[C@@H](COC(=O)C2=CC=CC=C2)O)[C@@H](COC(=O)C3=CC=CC=C3)O)C

Canonical SMILES

CC1(OC(C(O1)C(COC(=O)C2=CC=CC=C2)O)C(COC(=O)C3=CC=CC=C3)O)C

Origin of Product

United States

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